

# Understanding the chemical structure and properties of Gusacitinib

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Gusacitinib

**Gusacitinib** (formerly ASN002) is an orally administered small molecule being investigated for the treatment of various autoimmune and inflammatory diseases.[1][2] It functions as a dual inhibitor of the Janus kinase (JAK) family and spleen tyrosine kinase (SYK), positioning it as a novel therapeutic agent with a broad-spectrum anti-inflammatory profile.[2][3] This guide provides a detailed overview of its chemical structure, properties, mechanism of action, and clinical data, tailored for researchers and drug development professionals.

## **Chemical Structure and Properties**

**Gusacitinib** is a complex heterocyclic molecule belonging to the class of organic compounds known as phenylpiperidines.[4]

IUPAC Name: 2-[1-[4-[4-(4-hydroxypiperidin-1-yl)anilino]-5-oxo-6H-pyrimido[4,5-d]pyridazin-2-yl]piperidin-4-yl]acetonitrile[1]

Table 1: Chemical and Physical Properties of Gusacitinib



| Property           | Value                                                                   | Reference |
|--------------------|-------------------------------------------------------------------------|-----------|
| Molecular Formula  | C24H28N8O2                                                              | [1][4]    |
| Molar Mass         | 460.542 g·mol−1                                                         | [1][4]    |
| CAS Number         | 1425381-60-7                                                            | [1]       |
| DrugBank Accession | DB15670                                                                 | [4]       |
| Appearance         | Light yellow to yellow solid                                            | [5]       |
| Solubility         | In DMSO: 92 mg/mL (199.76 mM)                                           | [6]       |
| SMILES             | N#CCC1CCN(C2=NC(NC3=C<br>C=C(N4CCC(O)CC4)C=C3)=C<br>5C(C=NNC5=O)=N2)CC1 | [5][7]    |
| InChI Key          | NLFLXLJXEIUQDL-<br>UHFFFAOYSA-N                                         | [1]       |

### **Mechanism of Action**

**Gusacitinib** is a potent, orally active dual inhibitor of spleen tyrosine kinase (SYK) and the Janus kinase (JAK) family, which includes JAK1, JAK2, JAK3, and the tyrosine kinase 2 (TYK2).[1][3][5][8] By targeting these critical nodes in cytokine signaling, **Gusacitinib** can simultaneously modulate multiple pathways involved in inflammation and immune responses.

The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a crucial signaling cascade for numerous cytokines and growth factors that drive autoimmune and inflammatory diseases.[9][10] **Gusacitinib**'s pan-JAK inhibition blocks the signaling of Th1, Th2, Th17, and Th22 cytokines, which are implicated in the pathogenesis of conditions like atopic dermatitis and chronic hand eczema.[3][11]

Concurrently, SYK is a key mediator in the signaling pathways of various immune receptors, including B-cell receptors and Fc receptors.[3] SYK also plays a significant role in IL-17R signaling in keratinocytes, promoting their proliferation and differentiation.[3] By inhibiting both JAK and SYK, **Gusacitinib** targets both the immune cells and the epithelial cells responsible for disease pathogenesis, offering a more comprehensive therapeutic approach.[3]





### Click to download full resolution via product page

Caption: Dual inhibition of JAK-STAT and SYK signaling pathways by Gusacitinib.

## **Quantitative Data**

**Gusacitinib**'s potency has been quantified through biochemical assays, and its clinical efficacy has been demonstrated in Phase 2 clinical trials.

## **Biochemical Potency**

**Gusacitinib** demonstrates potent inhibition against both SYK and all four members of the JAK family.

Table 2: Gusacitinib IC50 Values

| Target Kinase | IC50 (nM) | Reference(s) |  |
|---------------|-----------|--------------|--|
| SYK           | 5         | [5][8]       |  |
| JAK1          | 46        | [5][8]       |  |
| JAK2          | 4         | [5][8]       |  |
| JAK3          | 11        | [5][8]       |  |
| TYK2          | 8         | [5][8]       |  |



## Clinical Efficacy in Chronic Hand Eczema (Phase 2b)

A randomized, double-blind, placebo-controlled Phase 2b study (NCT03728504) evaluated the efficacy and safety of **Gusacitinib** in 97 adult patients with moderate-to-severe chronic hand eczema (CHE).[3][9][12][13]

Table 3: Key Efficacy Endpoints at Week 16 (NCT03728504)

| Endpoint                                             | Placebo (n=32) | Gusacitinib 40<br>mg (n=32) | Gusacitinib 80<br>mg (n=33) | Reference(s)    |
|------------------------------------------------------|----------------|-----------------------------|-----------------------------|-----------------|
| % Decrease in mTLSS from Baseline (Primary Endpoint) | 33.5%          | 49.0%                       | 69.5% (p<0.005)             | [9][12][14][15] |
| % Decrease in<br>HECSI from<br>Baseline              | 21.7%          | -                           | 73.3% (p<0.001)             | [12][14]        |
| % Patients with PGA Improvement                      | 6.3%           | -                           | 31.3% (p<0.05)              | [12]            |
| % Decrease in Pruritus Sub- score from Baseline      | 29.8%          | 50.0%                       | 65.7%                       | [11][15]        |

mTLSS: modified Total Lesion-Symptom Score; HECSI: Hand Eczema Severity Index; PGA: Physician's Global Assessment. P-values are in comparison to placebo.

The study highlighted a rapid onset of action, with significant reductions in mTLSS observed as early as week 2 for the 80 mg dose group.[11][12][14] The drug was generally well-tolerated, with the most common adverse events being upper respiratory tract infection, headache, nausea, and nasopharyngitis.[12][13][16]



# Experimental Protocols Phase 2b Study in Chronic Hand Eczema (NCT03728504)

The primary clinical data for **Gusacitinib** comes from a well-structured Phase 2b trial.

### Methodology:

- Study Design: A randomized, double-blind, placebo-controlled, multicenter, parallel-group study.[9][12][14]
- Patient Population: 97 adult patients with moderate-to-severe Chronic Hand Eczema (CHE)
   refractory to corticosteroid therapy.[9][11][12]
- Randomization: Patients were randomized in a 1:1:1 ratio.[12][14]
- Intervention:
  - Group 1: Placebo, once daily.
  - Group 2: Gusacitinib 40 mg, once daily.
  - Group 3: Gusacitinib 80 mg, once daily.
- Duration: The primary analysis was conducted after 12-16 weeks of treatment (Part A), followed by an extension period (Part B) where all patients received **Gusacitinib**.[9][12][14]
- Primary Endpoint: The main outcome measured was the percentage decrease in the modified Total Lesion-Symptom Score (mTLSS) from baseline to week 16.[11][13]
- Secondary Endpoints: Key secondary endpoints included the Hand Eczema Severity Index (HECSI), Physician's Global Assessment (PGA), and improvement in pruritus.[12][13]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Gusacitinib Wikipedia [en.wikipedia.org]
- 2. Gusacitinib Asana BioSciences AdisInsight [adisinsight.springer.com]
- 3. biospace.com [biospace.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. gusacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Gusacitinib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 10. JAK—STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review
   PMC [pmc.ncbi.nlm.nih.gov]
- 11. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 12. Oral spleen tyrosine kinase/Janus Kinase inhibitor gusacitinib for the treatment of chronic hand eczema: Results of a randomized phase 2 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. researchgate.net [researchgate.net]
- 15. Asana BioSciences' JAK/SYK Inhibitor Performs Well in Phase 2b Study of Hand Eczema - - PracticalDermatology [practicaldermatology.com]
- 16. Asana BioSciences' Gusacitinib Granted FDA Fast-Track Designation for Moderate-to-Severe Chronic Hand Eczema [businesswire.com]
- To cite this document: BenchChem. [Understanding the chemical structure and properties of Gusacitinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605629#understanding-the-chemical-structure-and-properties-of-gusacitinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com